molecular formula C18H22N2OS B4686788 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4686788
M. Wt: 314.4 g/mol
InChI Key: IUCGLHSESQQSFA-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 5-methyl-3-thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to form the substituted piperazine.

    Attachment of 5-Methyl-3-Thienylmethanone: The final step involves the reaction of the substituted piperazine with 5-methyl-3-thienylmethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry:

    Chemical Manufacturing: The compound can be a precursor for the synthesis of more complex molecules used in various industrial applications.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
  • 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
  • 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE

Comparison:

  • Structural Differences: The position of the methyl and thienyl groups can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE may exhibit unique electronic properties due to the specific arrangement of its substituents, making it distinct from its analogs.

This detailed article provides a comprehensive overview of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-5-4-6-17(15(13)3)19-7-9-20(10-8-19)18(21)16-11-14(2)22-12-16/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCGLHSESQQSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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